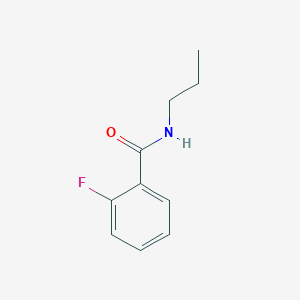

2-fluoro-N-propylbenzamide

Beschreibung

2-Fluoro-N-propylbenzamide is a benzamide derivative characterized by a fluorine atom at the ortho position of the benzene ring and an N-propyl group attached to the amide nitrogen. This compound serves as a key intermediate in organic synthesis, particularly in the formation of heterocyclic structures like 1,4-benzoxazepin-5(4H)-ones under basic conditions (KOH/DMSO) . Its structural simplicity and reactivity make it valuable in pharmaceutical and agrochemical research.

Eigenschaften

Molekularformel |

C10H12FNO |

|---|---|

Molekulargewicht |

181.21 g/mol |

IUPAC-Name |

2-fluoro-N-propylbenzamide |

InChI |

InChI=1S/C10H12FNO/c1-2-7-12-10(13)8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3,(H,12,13) |

InChI-Schlüssel |

UJNVPTNAUICCCU-UHFFFAOYSA-N |

Kanonische SMILES |

CCCNC(=O)C1=CC=CC=C1F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-propylbenzamide typically involves the nucleophilic substitution of ortho-fluorobenzamides with propylamine. One common method is the reaction of 2-fluorobenzoyl chloride with propylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and mixing. The use of automated systems for reagent addition and product isolation can also enhance the efficiency and yield of the process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-N-propylbenzamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Hydrolysis: The amide bond can be hydrolyzed to produce the corresponding carboxylic acid and amine.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxide derivatives or reduction to form amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic Substitution: Substituted benzamides.

Hydrolysis: 2-fluorobenzoic acid and propylamine.

Oxidation: N-oxide derivatives.

Reduction: Corresponding amines.

Wissenschaftliche Forschungsanwendungen

2-Fluoro-N-propylbenzamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.

Materials Science: The compound is used in the synthesis of polymers and materials with specific properties, such as fluorinated polymers for high-performance coatings.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes

Wirkmechanismus

The mechanism of action of 2-fluoro-N-propylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions with the target site. This interaction can modulate the activity of the target protein, leading to desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Effects

The table below highlights key structural differences and their implications:

Biologische Aktivität

2-Fluoro-N-propylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom on the aromatic ring and a propyl group attached to the nitrogen of the benzamide structure. Its molecular formula is .

Synthesis

The synthesis of this compound typically involves several steps, including the introduction of the fluorine substituent and the propyl group. Common methods include:

- Fluorination : Utilizing reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom.

- Amidation : Reacting the corresponding acid chloride with propylamine to form the amide bond.

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific molecular targets. It is believed to modulate enzyme activity and receptor interactions, which can lead to therapeutic effects such as:

- Anti-inflammatory Effects : Similar compounds have shown potential in treating inflammatory conditions by inhibiting pathways involved in inflammation.

- Anticancer Properties : The compound may inhibit cancer cell proliferation by targeting specific signaling pathways.

Comparative Biological Activity

The following table summarizes comparative biological activities of this compound with related compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anti-inflammatory, anticancer | Enzyme inhibition, receptor modulation |

| 2-Bromo-5-fluorobenzamide | Antibacterial, anticancer | Interaction with bacterial enzymes |

| Valdecoxib | Selective COX-2 inhibitor | Inhibition of cyclooxygenase-2 |

| Leflunomide | Immunomodulatory | Inhibition of dihydroorotate dehydrogenase |

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that similar benzamide derivatives could significantly reduce cell viability in various cancer cell lines, suggesting that this compound might share this property. The mechanism involved downregulation of key proteins in cell proliferation pathways .

- Anti-inflammatory Potential : Another investigation highlighted that compounds with structural similarities showed effectiveness in reducing inflammation markers in animal models, indicating potential therapeutic applications for inflammatory diseases .

- Antiviral Properties : Research has also indicated that certain benzamide derivatives could inhibit viral replication by interfering with viral protein interactions. This suggests that this compound may warrant further investigation for antiviral applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.